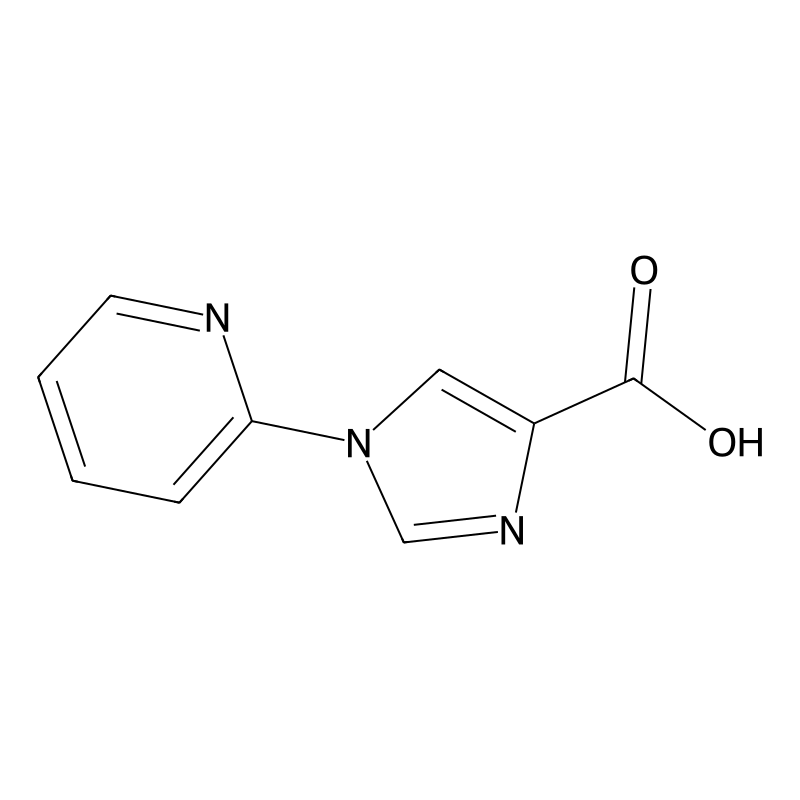

1-(pyridin-2-yl)-1H-imidazole-4-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry

Both imidazole and pyridine are privileged scaffolds in medicinal chemistry, meaning they are found in many biologically active molecules []. 1-(Pyridin-2-yl)-1H-imidazole-4-carboxylic acid could be a potential starting point for drug discovery efforts due to the presence of these two groups. Researchers might explore if this molecule or its derivatives have any interesting biological activities.

Organic Chemistry

The synthesis and functionalization of molecules containing both imidazole and pyridine rings is an active area of research in organic chemistry []. 1-(Pyridin-2-yl)-1H-imidazole-4-carboxylic acid could be of interest to synthetic chemists due to its unique structure and potential for further chemical modification.

1-(Pyridin-2-yl)-1H-imidazole-4-carboxylic acid is an organic compound characterized by its unique structural features, which include a pyridine ring and an imidazole moiety. Its chemical formula is C9H7N3O2, and it has a molecular weight of 189.17 g/mol. The compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its biological activity and ability to interact with various biological targets .

- Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, leading to the formation of a substituted imidazole.

- Esterification: The carboxylic acid can react with alcohols to form esters, which are useful intermediates in organic synthesis.

- Nucleophilic substitution: The pyridine nitrogen can act as a nucleophile in various substitution reactions, allowing for the introduction of different substituents onto the pyridine ring.

These reactions expand the utility of 1-(pyridin-2-yl)-1H-imidazole-4-carboxylic acid in synthetic organic chemistry.

The compound exhibits significant biological activity, particularly as an inhibitor of various enzymes and receptors. Research indicates that it may have:

- Antimicrobial properties: It has shown effectiveness against certain bacterial strains.

- Anticancer activity: Preliminary studies suggest potential in inhibiting cancer cell proliferation.

- Anti-inflammatory effects: The compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

These properties make 1-(pyridin-2-yl)-1H-imidazole-4-carboxylic acid a candidate for further pharmacological studies and drug development.

Synthesis of 1-(pyridin-2-yl)-1H-imidazole-4-carboxylic acid can be achieved through several methods:

- Condensation Reactions: One common method involves the condensation of pyridine derivatives with imidazole under acidic or basic conditions.

- Functional Group Transformations: Starting from readily available pyridine and imidazole derivatives, functional groups can be modified to introduce the carboxylic acid moiety.

- Multi-step Synthesis: A more complex approach may involve several steps, including protection-deprotection strategies and selective functionalization to achieve the desired product.

Each method has its advantages and can be selected based on the availability of starting materials and desired yield.

The applications of 1-(pyridin-2-yl)-1H-imidazole-4-carboxylic acid are diverse:

- Pharmaceutical Development: Its biological activity makes it a promising candidate for drug formulation targeting infections, cancer, and inflammatory diseases.

- Research Reagent: It serves as an important reagent in biochemical research, particularly in studies involving enzyme inhibition and receptor binding assays.

- Material Science: Potential applications in creating novel materials with specific electronic or optical properties are being explored.

Interaction studies involving 1-(pyridin-2-yl)-1H-imidazole-4-carboxylic acid focus on its binding affinity with various biological targets. Key findings include:

- Enzyme Inhibition Studies: The compound has been tested against various enzymes, showing promising inhibition rates that suggest it could serve as a lead compound for further development.

- Receptor Binding Assays: Investigations into its interaction with specific receptors have revealed potential pathways through which it exerts its biological effects.

These studies are crucial for understanding the mechanism of action and optimizing the compound for therapeutic use.

Several compounds share structural similarities with 1-(pyridin-2-yl)-1H-imidazole-4-carboxylic acid. Notable examples include:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid | Similar imidazole and carboxylic acid | Different position of the pyridine substituent |

| 2-(Pyridin-4-yl)-1H-benzo[d]imidazole-5-carboxylic acid | Contains benzo[d]imidazole structure | Enhanced stability due to aromaticity |

| 1-(Pyridin-2-ylmethyl)-1H-imidazole-4-carboxylic acid | Methyl group on pyridine | Potentially altered pharmacokinetics |

These compounds highlight the versatility of imidazole derivatives in medicinal chemistry while emphasizing how slight modifications can lead to different biological activities and applications. The unique positioning of functional groups in 1-(pyridin-2-yl)-1H-imidazole-4-carboxylic acid contributes to its distinct properties compared to these similar compounds.